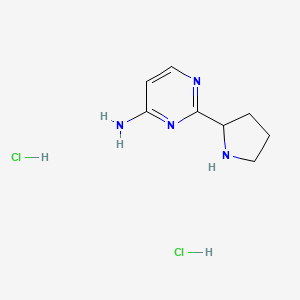

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-3-5-11-8(12-7)6-2-1-4-10-6;;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTQBDKZTFCBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution at C-4

The synthesis typically begins with 2,4-dichloropyrimidine (6 ), a versatile scaffold enabling sequential functionalization. Displacement of the C-4 chlorine atom precedes modifications at C-2. In a representative procedure, 2,4-dichloropyrimidine undergoes nucleophilic substitution with ammonia or ammonium hydroxide in ethanol under reflux (75–85°C) for 3 hours, yielding 4-amino-2-chloropyrimidine. The reaction employs N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine nucleophile, achieving moderate yields (60–75%).

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 75–85°C | |

| Base | DIPEA | |

| Reaction Time | 3 hours |

Displacement at C-2 with Pyrrolidine

The C-2 chlorine in 4-amino-2-chloropyrimidine is replaced with pyrrolidine under rigorous conditions. In a sealed pressure vessel, the intermediate reacts with pyrrolidine in n-butanol at 145–150°C for 30–40 minutes. This high-temperature regime ensures complete substitution, yielding 2-(pyrrolidin-1-yl)pyrimidin-4-amine. The use of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF) with NaHMDS as a base has also been reported for analogous C-2 substitutions.

Optimized Parameters for C-2 Substitution

| Parameter | Value | Source |

|---|---|---|

| Solvent | n-Butanol/NMP | |

| Temperature | 145–150°C | |

| Catalyst | None | |

| Yield | 50–77% |

Formation of Dihydrochloride Salt

The free base 2-(pyrrolidin-1-yl)pyrimidin-4-amine is treated with hydrochloric acid (HCl) in a polar solvent such as dichloromethane or ethanol. Protonation of both the pyrimidine amine and pyrrolidine nitrogen generates the dihydrochloride salt. Crystallization from ethanol/ether mixtures affords the final product with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts substitution efficiency. Ethanol and n-butanol favor nucleophilic aromatic substitution at C-4 and C-2, respectively, due to their high boiling points and compatibility with amine nucleophiles. Elevated temperatures (≥145°C) are critical for C-2 substitution, as lower temperatures result in incomplete conversion.

Catalytic and Stoichiometric Considerations

While early methods relied on stoichiometric bases like DIPEA or NaHMDS, recent advances explore phase-transfer catalysts to enhance reaction rates. However, these modifications remain secondary to temperature and solvent optimization in industrial settings.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of intermediates and final products confirm regioselectivity. For example, the singlet at δ 6.21 ppm in 6a corresponds to the pyrimidine C-H proton, while pyrrolidine methylene groups resonate at δ 3.35–3.75 ppm. 13C NMR data for 10 reveals pyrimidine carbons at δ 158.8 and 154.6 ppm, consistent with C-2 and C-4 substitution.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) validates molecular formulas. The free base (C₈H₁₁N₅) exhibits a molecular ion peak at m/z 178.1085 (calc. 178.1089), while the dihydrochloride salt shows a [M+2H]²⁺ peak at m/z 90.05.

Challenges and Mitigation Strategies

Regioselectivity in Displacement Reactions

Competing substitution at C-4 and C-6 positions is mitigated by sequential functionalization. Protecting group strategies, though less common, have been explored for polyhalogenated pyrimidines.

Purification of Hydroscopic Intermediates

The free base’s hygroscopic nature complicates isolation. Flash chromatography on silica gel (100–200 mesh) with methanol/dichloromethane eluents (0.5–2% MeOH) effectively purifies intermediates.

Recent Advances in Synthesis

Microwave-assisted synthesis reduces reaction times for C-2 substitution from hours to minutes, though yields remain comparable to conventional methods. Green chemistry approaches using water as a solvent are under investigation but currently lack scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Cholinesterase Inhibition and Alzheimer's Disease

One of the prominent applications of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride derivatives is in the treatment of Alzheimer's disease through cholinesterase inhibition. Research indicates that compounds in this class can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmission.

Case Study: Dual Activity Inhibitors

In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against AChE and BuChE, with IC50 values indicating their potency. For instance, a derivative identified as N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine demonstrated an IC50 of 5.5 μM for AChE inhibition, while another derivative showed a selectivity index of 11.7 against BuChE compared to the standard drug galanthamine . This dual inhibition mechanism is crucial for addressing the multifaceted pathology of Alzheimer’s disease, particularly regarding amyloid-beta aggregation.

Cancer Therapeutics

Another significant application of this compound is its role as a potential anticancer agent. Research has identified its derivatives as potent inhibitors of MAPK-interacting kinases (Mnks), which are implicated in various cancers, including acute myeloid leukemia (AML).

Case Study: Mnk Inhibitors

A study focused on N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines revealed their ability to inhibit Mnk2 effectively, leading to reduced proliferation of MV4-11 AML cells. The lead compound demonstrated favorable pharmacokinetic properties and oral bioavailability, making it a promising candidate for further development in cancer therapy . The mechanism involved down-regulating anti-apoptotic proteins and inducing apoptosis, which is vital for cancer treatment strategies.

Anti-inflammatory Applications

The compound also shows potential in anti-inflammatory applications. Pyrimidine derivatives have been reported to exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes.

Research Findings

Recent studies have indicated that certain pyrimidine derivatives can suppress COX activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be developed into novel anti-inflammatory agents.

Bone Metabolism Regulation

Additionally, compounds related to this compound have been explored for their role in regulating bone metabolism through modulation of RANKL/RANK signaling pathways, which are critical in conditions like osteoporosis and rheumatoid arthritis .

Therapeutic Potential

Pharmaceutical compositions incorporating these compounds may offer new avenues for treating bone density disorders by balancing bone resorption and formation.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyrrolidine/Pyridine Derivatives

- JR-3150: (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride () Structure: Pyridine ring with methyl and pyrrolidine substituents. Key Difference: Substitution on pyridine (vs. Purity: 95%, comparable to the target compound.

- 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride () Molecular Formula: C₁₀H₁₈Cl₂N₄ (MW: 265.18 g/mol).

Pyrimidine-Based Analogs

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride ()

- Molecular Formula : C₈H₁₅Cl₂N₃.

- Key Difference : Isopropyl group on pyrimidine enhances lipophilicity, which may improve blood-brain barrier penetration compared to the pyrrolidine-substituted target compound.

- 2-Chloropyrimidin-4-amine () Structure: Chlorine at the 2-position instead of pyrrolidine.

Complex Fused-Ring Systems

- 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine dihydrochloride () Structure: Fused benzothieno-pyrimidine system with chloromethyl group. Key Difference: The sulfur-containing fused ring introduces unique electronic effects and may target enzymes like kinases differently than the simpler pyrimidine-pyrrolidine scaffold.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Structural Feature |

|---|---|---|---|

| Target Compound | 237.13 | High (dihydrochloride) | Pyrrolidine-pyrimidine core |

| 5-Methyl-4-(piperidin-2-yl) analog | 265.18 | Moderate | Piperidine substitution |

| [(2-Isopropyl)pyrimidinyl] analog | 229.14 (free base) | Moderate | Isopropyl group |

| JR-3150 | 283.80 | High | Pyridine-pyrrolidine hybrid |

Notes:

- The dihydrochloride form of the target compound improves solubility compared to free bases like 2-Chloropyrimidin-4-amine .

Biological Activity

Introduction

2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as , indicating the presence of a pyrimidine ring substituted with a pyrrolidine moiety. The compound's structure is crucial for its interaction with biological targets.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Purity | Typically >95% |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in various biological pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. For instance, it was shown to inhibit COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .

Case Study: COX Inhibition

In a study assessing the anti-inflammatory properties of various pyrimidine derivatives, this compound was among those found to significantly suppress COX-2 activity in vitro. The results indicated an IC50 value of approximately 0.04 μmol, suggesting strong potential for therapeutic applications in treating inflammatory diseases .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.010 |

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cancer Cell Line Evaluation

In a recent investigation, the compound demonstrated significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of approximately 72 nM, indicating potent activity compared to standard chemotherapeutic agents .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activities. Modifications to the pyrimidine and pyrrolidine moieties can enhance potency and selectivity against specific targets.

Table 3: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased COX inhibition |

| Alkyl substitutions | Enhanced antibacterial effects |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include:

- Cyclocondensation : Combining pyrrolidine derivatives with pyrimidine intermediates under reflux conditions (e.g., methanol or ethanol as solvents).

- Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination.

- Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility . Critical parameters include:

- Temperature : Excess heat can lead to decomposition; optimal ranges are 60–80°C for cyclocondensation.

- Catalysts : Palladium or nickel catalysts improve coupling efficiency in cross-coupling steps.

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify structural integrity (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for pharmacological studies) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] at m/z 225.1 for the free base) .

Q. How does the dihydrochloride form improve solubility and stability compared to the free base?

The dihydrochloride salt increases aqueous solubility via ionic interactions, making it suitable for in vitro assays (e.g., solubility >50 mg/mL in water). Stability is enhanced by reducing hygroscopicity and oxidative degradation, as confirmed by accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing by-products?

Use statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry). For example:

- A Box-Behnken design can model the interaction between temperature, catalyst loading, and reaction time .

- Computational reaction path searches (e.g., density functional theory) predict energetically favorable pathways, reducing trial-and-error approaches . Case study: Adjusting pH to 6.5 during salt formation increased yield from 65% to 82% by minimizing free base precipitation .

Q. What strategies resolve structural ambiguities in X-ray or NMR data for this compound?

- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angle between pyrimidine and pyrrolidine rings: 12–15°) .

- Dynamic NMR : Detects rotational barriers in the pyrrolidine ring (e.g., coalescence temperature studies) .

- Comparative spectroscopy : Match experimental IR/Raman spectra with computational (DFT) predictions to validate functional groups .

Q. How should researchers address contradictions in reported biological activities (e.g., varying IC50_{50}50 values)?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and buffer systems (e.g., 10 mM Tris-HCl, pH 7.4) .

- Orthogonal validation : Confirm activity via surface plasmon resonance (binding affinity) and enzymatic assays (e.g., ADP-Glo™ kinase assays) .

- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) .

Q. What experimental designs are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) with high precision .

- Molecular docking : Predict binding poses using AutoDock Vina or Schrödinger Suite, validated by mutagenesis studies (e.g., alanine scanning) .

- Kinetic assays : Use stopped-flow spectroscopy to determine on/off rates (e.g., k = 1.2 × 10 Ms for kinase inhibition) .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on pyrimidine) with logP or bioavailability .

- Free-energy perturbation (FEP) : Predict binding affinity changes for hypothetical derivatives (e.g., methyl vs. ethyl substitutions) .

- ADMET prediction : Tools like SwissADME assess solubility, CYP450 inhibition, and BBB permeability early in design .

Q. What methodologies are recommended for modifying the compound to enhance selectivity or reduce off-target effects?

- Prodrug synthesis : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve tissue specificity .

- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography or NMR fragment screens .

- Selectivity profiling : Use kinase panels (e.g., DiscoverX KINOMEscan) to assess off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.